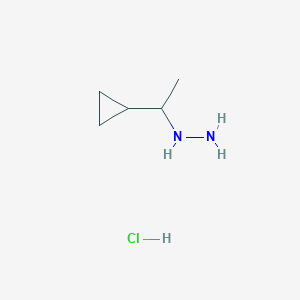

(1-Cyclopropylethyl)hydrazine hydrochloride

Descripción general

Descripción

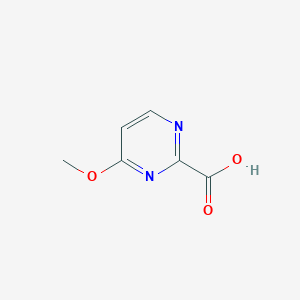

“(1-Cyclopropylethyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C5H13ClN2 . It belongs to the class of hydrazine derivatives.

Molecular Structure Analysis

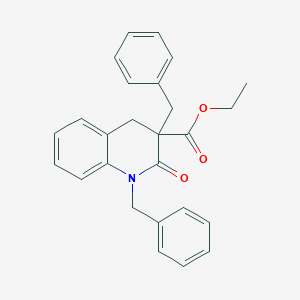

The molecular structure of “(1-Cyclopropylethyl)hydrazine hydrochloride” consists of a cyclopropyl group attached to an ethyl group, which is further connected to a hydrazine group. The compound has a molecular weight of 136.62 g/mol .Physical And Chemical Properties Analysis

“(1-Cyclopropylethyl)hydrazine hydrochloride” is a liquid at room temperature . Its melting point is between 98-100 degrees Celsius . More specific physical and chemical properties might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación

-

Proteomics Research

- Field : Biochemistry

- Application : “(1-Cyclopropylethyl)hydrazine hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

-

Detection of Hydrazine in Aqueous Media

- Field : Analytical Chemistry

- Application : A newly designed and synthesized carbazole N-phenyl π-conjugated vinyl malononitrile (CPM) fluorescent sensor is used for the ultrafast and ultrasensitive detection of hazardous hydrazine in an aqueous medium .

- Method : The CPM sensor shows colorimetric and fluorimetric responses to hydrazine, with high selectivity for detecting hydrazine without interference with other amines .

- Results : The lower detection limit value of the probe CPM for hydrazine was as low as 2.21×10−8 M . The probe CPM expects significant attention due to its simplicity and cost-effectiveness in detecting hazardous hydrazine .

-

Cancer Research

- Field : Oncology

- Application : Hydrazone compounds, which include “(1-Cyclopropylethyl)hydrazine hydrochloride”, are being researched for their potential in cancer treatment . These compounds target cell death pathways like apoptosis, necrosis, and autophagy .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research .

-

Synthesis of Hydrazone-Schiff Bases

- Field : Organic Chemistry

- Application : Hydrazones, including “(1-Cyclopropylethyl)hydrazine hydrochloride”, can be used in the synthesis of hydrazone-Schiff bases .

- Method : The synthesis is achieved by combining suitable aldehydes with hydrazides .

- Results : The outcomes of this application are not specified in the source .

-

Proteomics Research

- Field : Biochemistry

- Application : “(1-Cyclopropylethyl)hydrazine hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

-

Synthesis of Hydrazone-Schiff Bases

- Field : Organic Chemistry

- Application : Hydrazones, including “(1-Cyclopropylethyl)hydrazine hydrochloride”, can be used in the synthesis of hydrazone-Schiff bases .

- Method : The synthesis is achieved by combining suitable aldehydes with hydrazides .

- Results : The outcomes of this application are not specified in the source .

Safety And Hazards

“(1-Cyclopropylethyl)hydrazine hydrochloride” may pose certain hazards. It’s important to handle it with appropriate safety measures. The compound is associated with hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-cyclopropylethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-4(7-6)5-2-3-5;/h4-5,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLDUXZBLRFSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropylethyl)hydrazine hydrochloride | |

CAS RN |

1181458-56-9 | |

| Record name | Hydrazine, (1-cyclopropylethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420156.png)

![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)

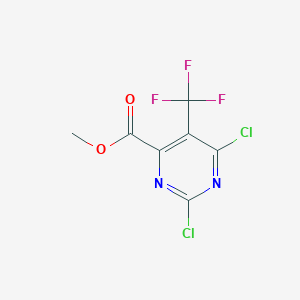

![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)

![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)